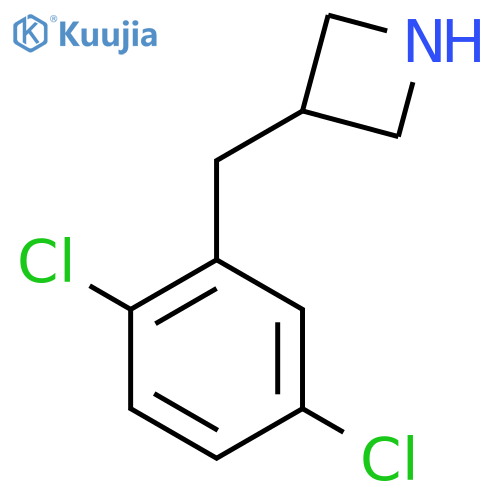Cas no 1534166-79-4 (3-(2,5-dichlorophenyl)methylazetidine)
3-(2,5-ジクロロフェニル)メチルアゼチジンは、アゼチジン環と2,5-ジクロロフェニル基を有する有機化合物です。この構造は、医薬品中間体や農薬合成において有用な骨格として注目されています。特に、ジクロロ置換による電子効果と立体障害のバランスが、生体活性物質の設計において重要な特性を示します。高い化学的安定性と反応性を兼ね備えており、精密有機合成における多様な修飾が可能です。また、分子内の窒素原子は求核剤としての利用や金属錯体形成にも適しています。この化合物は、創薬化学や材料科学分野での応用が期待される高機能な中間体です。

1534166-79-4 structure
商品名:3-(2,5-dichlorophenyl)methylazetidine
3-(2,5-dichlorophenyl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dichlorophenyl)methylazetidine
- 3-[(2,5-dichlorophenyl)methyl]azetidine
- AKOS018006579
- 1534166-79-4
- EN300-1967019
-
- インチ: 1S/C10H11Cl2N/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
- InChIKey: MHWHDEXZWGCYEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1CC1CNC1)Cl
計算された属性
- せいみつぶんしりょう: 215.0268547g/mol
- どういたいしつりょう: 215.0268547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12Ų
3-(2,5-dichlorophenyl)methylazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967019-5.0g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1967019-0.1g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1967019-10.0g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1967019-0.25g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1967019-2.5g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1967019-0.05g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1967019-1.0g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1967019-0.5g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1967019-1g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1967019-5g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 5g |
$2858.0 | 2023-09-16 |
3-(2,5-dichlorophenyl)methylazetidine 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1534166-79-4 (3-(2,5-dichlorophenyl)methylazetidine) 関連製品
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 4964-69-6(5-Chloroquinaldine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量